molecular formula C38H76NO8P B124270 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate CAS No. 3930-13-0

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate

Cat. No.: B124270
CAS No.: 3930-13-0
M. Wt: 706.0 g/mol
InChI Key: QSBINWBNXWAVAK-UHFFFAOYSA-N
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Description

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is a monomethylphosphatidylethanolamine, a type of glycerophospholipid. It is formed by the sequential methylation of phosphatidylethanolamine as part of the biosynthesis of phosphatidylcholine. Monomethylphosphatidylethanolamines are typically found at trace levels in animal or plant tissues .

Preparation Methods

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is synthesized through the sequential methylation of phosphatidylethanolamine. This process involves the addition of methyl groups to the amino group of phosphatidylethanolamine, resulting in the formation of monomethylphosphatidylethanolamine. The reaction conditions typically involve the use of methyl donors such as S-adenosylmethionine in the presence of specific methyltransferase enzymes .

Chemical Reactions Analysis

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate has several scientific research applications:

Mechanism of Action

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate exerts its effects through its incorporation into lipid bilayers. It interacts with other lipids and proteins in the membrane, affecting membrane fluidity and signaling pathways. The molecular targets and pathways involved include various membrane-bound enzymes and receptors .

Comparison with Similar Compounds

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is similar to other phosphatidylethanolamines, such as:

The uniqueness of this compound lies in its specific fatty acid composition and methylation status, which influence its physical and chemical properties .

Properties

CAS No.

3930-13-0

Molecular Formula

C38H76NO8P

Molecular Weight

706.0 g/mol

IUPAC Name

[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)

InChI Key

QSBINWBNXWAVAK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC

Key on ui other cas no.

3930-13-0

physical_description

Solid

Synonyms

1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine;  Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester;  L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate;  Hexadecanoic Acid (R)-1-(3-H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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